2,8-Dichloro-3-dibenzofuranol
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
112699-86-2 |
|---|---|
Molecular Formula |
C12H6Cl2O2 |
Molecular Weight |
253.08 g/mol |
IUPAC Name |
2,8-dichlorodibenzofuran-3-ol |
InChI |
InChI=1S/C12H6Cl2O2/c13-6-1-2-11-7(3-6)8-4-9(14)10(15)5-12(8)16-11/h1-5,15H |
InChI Key |
JJGRAQAFEHZQKC-UHFFFAOYSA-N |
SMILES |
C1=CC2=C(C=C1Cl)C3=CC(=C(C=C3O2)O)Cl |
Canonical SMILES |
C1=CC2=C(C=C1Cl)C3=CC(=C(C=C3O2)O)Cl |
Other CAS No. |
112699-86-2 |
Origin of Product |
United States |
Nomenclature and Structural Characteristics of 2,8 Dichloro 3 Dibenzofuranol
Systematic IUPAC Naming Conventions for Substituted Dibenzofuranols
The systematic naming of chemical compounds is governed by the International Union of Pure and Applied Chemistry (IUPAC), which has established a set of rules to ensure each compound has a unique and unambiguous name from which its structure can be derived. wikipedia.org For substituted dibenzofuranols, the nomenclature is based on identifying the parent structure, its substituents, and their respective positions.
The parent structure in this case is dibenzo[b,d]furan. ebi.ac.ukwikipedia.org This name indicates a molecule formed by the fusion of two benzene (B151609) rings to a central furan (B31954) ring. wikipedia.org According to IUPAC conventions, the atoms in the dibenzofuran (B1670420) ring system are numbered in a specific sequence to allow for the unambiguous assignment of substituent locations. wikipedia.org
When naming a substituted dibenzofuranol, the following principles are applied:
Parent Hydride: The base name is "dibenzofuran."
Principal Functional Group: The hydroxyl group (-OH) is the principal functional group, which is denoted by the suffix "-ol." Its position on the dibenzofuran ring must be indicated by a number.
Substituents: Other groups attached to the parent ring, such as chlorine atoms, are named as prefixes (e.g., "chloro"). pressbooks.pub
Locants (Numbering): Numbers are used to specify the exact carbon atom to which each substituent is attached. The numbering is done to give the principal functional group the lowest possible number.
Multipliers: Prefixes like "di-", "tri-", etc., are used to indicate the presence of multiple identical substituents. uiuc.edu
Applying these rules to 2,8-Dichloro-3-dibenzofuranol , the name is deconstructed as follows:
Dibenzofuranol: Indicates a dibenzofuran structure with a hydroxyl (-ol) group.
3-dibenzofuranol: The hydroxyl group is located at position 3 of the dibenzofuran ring.
Dichloro: Indicates two chlorine atoms are present.
2,8-Dichloro: The chlorine atoms are located at positions 2 and 8.
Therefore, the full IUPAC name, this compound, precisely describes a dibenzofuran molecule substituted with a hydroxyl group at the 3-position and chlorine atoms at the 2- and 8-positions. ebi.ac.uk
Isomeric Considerations within the Dichlorodibenzofuranol Class
Isomers are compounds that share the same molecular formula but have different structural arrangements of atoms. Within the dichlorodibenzofuranol class, numerous isomers exist, distinguished by the specific placement of the two chlorine atoms and one hydroxyl group on the dibenzofuran framework. Each unique arrangement results in a distinct compound with different chemical and physical properties.
The molecular formula for any dichlorodibenzofuranol is C12H6Cl2O2. nih.govncats.io The specific identity and properties of an isomer are determined solely by the positions of the three substituents on the parent dibenzofuran structure.
For example, besides this compound, other isomers include:
7,8-Dichloro-2-dibenzofuranol (B12876573): In this isomer, the hydroxyl group is at position 2, while the chlorine atoms are at positions 7 and 8. ncats.iouni.luepa.gov
6,7-Dichloro-2-dibenzofuranol: Here, the hydroxyl group is also at position 2, but the chlorine atoms are located at positions 6 and 7. chemsrc.com
The variation in substituent positions significantly impacts the molecule's electronic distribution, polarity, and steric profile. These structural differences can lead to variations in physical properties such as melting point, boiling point, and solubility, as well as differing chemical reactivity and biological activity.
| Compound Name | Molecular Formula | Hydroxyl (-OH) Position | Chlorine (-Cl) Positions |
|---|---|---|---|
| This compound | C12H6Cl2O2 | 3 | 2, 8 |
| 7,8-Dichloro-2-dibenzofuranol | C12H6Cl2O2 | 2 | 7, 8 |
| 6,7-Dichloro-2-dibenzofuranol | C12H6Cl2O2 | 2 | 6, 7 |
Fundamental Chemical Structure and Atom Connectivity
The fundamental structure of this compound consists of a planar, tricyclic aromatic system. This core is dibenzo[b,d]furan, which is formed by two benzene rings fused to a central furan ring. ebi.ac.ukwikipedia.org The molecule is achiral, meaning it is superimposable on its mirror image. nih.gov
The atom connectivity is as follows:
Parent Ring: A dibenzofuran skeleton.
Substituents:
A hydroxyl (-OH) group is covalently bonded to the carbon atom at position 3.
A chlorine atom (-Cl) is covalently bonded to the carbon atom at position 2.
A second chlorine atom (-Cl) is covalently bonded to the carbon atom at position 8.
The molecular formula of the compound is C12H6Cl2O2, and it has a molecular weight of approximately 253.08 g/mol . nih.gov
| Identifier Type | Value | Source |
|---|---|---|
| Molecular Formula | C12H6Cl2O2 | nih.gov |
| Molecular Weight | 253.08 g/mol | nih.gov |
| Stereochemistry | Achiral | nih.gov |
| SMILES | c1cc2c(cc1Cl)c3cc(c(cc3o2)O)Cl | nih.gov |
| InChI | InChI=1S/C12H6Cl2O2/c13-6-1-2-11-7(3-6)8-4-9(14)10(15)5-12(8)16-11/h1-5,15H | nih.gov |
| InChIKey | JJGRAQAFEHZQKC-UHFFFAOYSA-N | nih.gov |
Synthetic Methodologies and Reaction Pathways for 2,8 Dichloro 3 Dibenzofuranol
De Novo Synthesis Strategies for Dibenzofuran (B1670420) Core Formation
The foundational step in many synthetic routes to substituted dibenzofurans is the formation of the tricyclic ring system. Several powerful methods have been developed to achieve this, each with its own advantages in terms of substrate scope and functional group tolerance.
Cyclization Reactions in Dibenzofuran Synthesis
One of the most common strategies for constructing the dibenzofuran core involves the cyclization of appropriately substituted diphenyl ether precursors. This can be achieved through various means, including intramolecular Friedel-Crafts type reactions or transition metal-catalyzed processes. The pyrolysis of polychlorinated diphenyl ethers (PCDEs) can also lead to the formation of polychlorinated dibenzofurans (PCDFs) through ring-closure reactions. Mechanistic studies suggest that the loss of an ortho hydrogen or chlorine atom from a PCDE can initiate the cyclization process to form the corresponding PCDF.
Photochemical Routes to Substituted Dibenzofuranols
Photochemical reactions offer an alternative pathway for the synthesis of the dibenzofuran skeleton. Aromatic compounds, rich in pi electrons, are susceptible to photochemical transformations. For instance, the photolysis of certain aromatic compounds can induce electrocyclization reactions. While specific photochemical routes to 2,8-dichloro-3-dibenzofuranol are not extensively documented, general principles of aromatic photochemistry suggest that appropriately substituted precursors could undergo light-induced cyclization to form the dibenzofuran ring. The atmospheric oxidation of benzene (B151609), initiated by the addition of a hydroxyl radical, leads to the formation of a hydroxyl-2,4-cyclohexadienyl radical, highlighting the potential for radical-mediated cyclizations under photochemical conditions.
Palladium-Catalyzed Coupling Reactions in Dibenzofuranol Synthesis
Palladium-catalyzed cross-coupling reactions have emerged as a highly efficient and versatile tool for the synthesis of dibenzofurans. A notable method involves the phenol-directed C-H activation/C-O cyclization. This reaction utilizes a palladium catalyst to facilitate the intramolecular coupling of a phenol with an adjacent aromatic ring, forming the furan (B31954) ring of the dibenzofuran system. This approach is valued for its ability to tolerate a variety of functional groups, making it a powerful strategy for the synthesis of complex substituted dibenzofurans. The turnover-limiting step in this process has been identified as the C-O reductive elimination from the palladium center.
| Palladium-Catalyzed Dibenzofuran Synthesis | Description | Key Features |
| Catalyst System | Typically a Pd(0)/Pd(II) catalytic cycle. | Air can often be used as the oxidant. |
| Key Reaction Step | Phenol-directed C-H activation followed by C-O bond formation. | High functional group tolerance. |
| Rate-Limiting Step | C-O reductive elimination. | Complementary to other synthetic methods. |
Regioselective Introduction of Chlorine and Hydroxyl Substituents
Once the dibenzofuran core is established, or if starting with a pre-formed dibenzofuran, the precise introduction of chlorine and hydroxyl groups at the 2, 8, and 3 positions is the next critical challenge.
Directed Halogenation Techniques
Achieving the specific 2,8-dichloro substitution pattern requires methods that offer high regioselectivity.
Electrophilic Chlorination: The dibenzofuran ring system can undergo electrophilic aromatic substitution reactions, such as halogenation. The directing effects of existing substituents on the ring will influence the position of incoming electrophiles. For a 3-hydroxydibenzofuran precursor, the hydroxyl group would act as an ortho-, para-director. Therefore, direct chlorination would likely lead to substitution at positions adjacent (ortho) and opposite (para) to the hydroxyl group, which may not yield the desired 2,8-dichloro pattern without the use of blocking groups or more advanced directing strategies. Various electrophilic chlorinating reagents are available, ranging from chlorine gas to N-chlorosuccinimide (NCS) and more modern reagents like 1-chloro-1,2-benziodoxol-3-one.
Directed Ortho-Metalation: A powerful strategy for achieving regioselectivity is directed ortho-metalation. This involves the use of a directing group on the aromatic ring to guide a strong base, typically an organolithium reagent, to deprotonate a specific ortho position. The resulting lithiated species can then be quenched with an electrophilic chlorine source (e.g., hexachloroethane) to install a chlorine atom at the desired location. While the hydroxyl group itself can act as a directing group, it is often protected during this process. This technique offers a high degree of control over the position of halogenation. Boron-directed regioselective functionalization presents another advanced method where borylation of an aromatic ring can be used to direct subsequent halogenation.
| Directed Halogenation Strategies | Mechanism | Advantages | Considerations |
| Electrophilic Chlorination | Substitution via an electrophilic attack on the aromatic ring. | Can be straightforward for activated rings. | Regioselectivity is governed by existing substituents. |
| Directed Ortho-Metalation | Deprotonation at a specific ortho position guided by a directing group, followed by quenching with an electrophile. | High regiocontrol. | Requires a directing group and strongly basic conditions. |
Controlled Hydroxylation Methods
The introduction of a hydroxyl group at the 3-position can be approached in several ways.
Photochemical Hydroxylation: The photochemical oxidation of aromatic compounds can lead to the introduction of hydroxyl groups. Advanced oxidation technologies, such as those involving TiO2 photocatalysis or the Fenton reaction, can generate hydroxyl radicals that react with aromatic rings. While these methods can hydroxylate aromatic compounds, controlling the regioselectivity to specifically target the 3-position of a dichlorodibenzofuran would be a significant hurdle.
Synthesis from Precursors: A more controlled approach involves incorporating the hydroxyl group in one of the precursors before the formation of the dibenzofuran core. For example, a substituted phenol could be used as a starting material in a palladium-catalyzed cyclization reaction, thereby ensuring the hydroxyl group is in the desired position in the final product.
Advanced Synthetic Approaches to Specific Dichlorodibenzofuranol Congeners
Advanced synthetic strategies for producing specific dichlorodibenzofuranol congeners, including the 2,8-dichloro-3-hydroxy isomer, are centered around two main principles: the pre-functionalization of starting materials that will form the dibenzofuran ring system, and the post-functionalization of a pre-formed dibenzofuran core. Given the directing effects of substituents in electrophilic aromatic substitution, the former approach generally offers superior control over the final substitution pattern.
One of the most powerful and versatile methods for the construction of the dibenzofuran skeleton is the palladium-catalyzed intramolecular C-H activation/C-O cyclization of diaryl ethers. acs.orgbiointerfaceresearch.comorganic-chemistry.org This approach allows for the synthesis of a wide array of substituted dibenzofurans. acs.orgbiointerfaceresearch.comorganic-chemistry.org Another classical and effective method is the Ullmann condensation, which involves the copper-catalyzed reaction of an aryl halide with a phenol to form a diaryl ether, followed by an intramolecular cyclization to yield the dibenzofuran. researchgate.net
A plausible synthetic route to this compound could commence with the synthesis of a diaryl ether intermediate bearing the desired substitution pattern. This could be followed by a palladium-catalyzed cyclization to form the dibenzofuran ring. Subsequent functional group manipulation would then yield the final product.
For instance, a hypothetical pathway could involve the coupling of two specifically substituted benzene derivatives. The synthesis would then proceed through the formation of the central furan ring. The regioselectivity of the chlorination and hydroxylation steps would be crucial and would likely be directed by the existing substituents on the aromatic rings.
While direct chlorination of the dibenzofuran nucleus has been reported, achieving the specific 2,8-dichloro substitution pattern can be challenging due to the formation of multiple isomers. nih.gov A more controlled approach would involve the use of starting materials that already contain the chlorine atoms in the desired positions.
The introduction of the hydroxyl group at the 3-position could be achieved through various methods, such as a nucleophilic aromatic substitution on a precursor with a suitable leaving group at that position, or through the demethylation of a corresponding methoxy-dibenzofuran. The latter is a common strategy in the synthesis of phenolic compounds.
The following table outlines a selection of synthetic strategies that have been applied to the synthesis of substituted dibenzofurans and could be adapted for the synthesis of this compound.
| Synthetic Strategy | Key Reaction | Advantages | Potential Challenges |
| Palladium-Catalyzed C-H Activation/C-O Cyclization | Intramolecular cyclization of a diaryl ether | High efficiency, good functional group tolerance | Requires synthesis of a specifically substituted diaryl ether precursor |
| Ullmann Condensation | Copper-catalyzed formation of a diaryl ether followed by cyclization | Well-established method, readily available starting materials | Often requires harsh reaction conditions, potential for side reactions |
| Direct Halogenation | Electrophilic substitution on the dibenzofuran core | Potentially a more direct route | Lack of regioselectivity, formation of isomeric mixtures |
| Functionalization of a Pre-formed Dibenzofuran | Introduction of hydroxyl group via demethylation of a methoxy precursor | Allows for late-stage introduction of the hydroxyl group | Requires synthesis of the corresponding methoxy-dibenzofuran |
Detailed research into the synthesis of closely related analogues, such as other dichlorodibenzofuranols or chloro-hydroxy-dibenzofurans, would provide further insights into the most effective reaction conditions and strategies to achieve the desired this compound with high purity and yield.
Environmental Formation and Transformation Dynamics of 2,8 Dichloro 3 Dibenzofuranol
Formation Mechanisms of Dichlorodibenzofuranols
The formation of dichlorodibenzofuranols in the environment is a complex process that can occur through various thermal and chemical pathways. These mechanisms are broadly categorized into de novo synthesis and precursor-mediated formation.
De novo synthesis is a significant formation pathway for polychlorinated dibenzofurans (PCDFs), the class of compounds to which 2,8-dichloro-3-dibenzofuranol belongs, particularly in high-temperature industrial processes such as waste incineration. This process involves the formation of PCDFs from elemental carbon and a chlorine source in the presence of oxygen and metal catalysts. The general mechanism is thought to involve the breakdown of the carbon matrix into smaller, reactive fragments that then combine with chlorine and oxygen to form the dibenzofuran (B1670420) structure.
Research on sinter plant fly ash has shown that PCDF formation can occur at two different optimum temperatures, around 325°C and 400°C, which correspond to the oxidative degradation of carbon in the fly ash. The isomer distribution of the resulting PCDFs appears to be thermodynamically controlled and shows little dependence on reaction time or temperature. While the de novo synthesis pathway is a known source of PCDFs, the specific conditions and mechanistic steps that lead to the formation of the 2,8-dichloro-3-hydroxy substitution pattern are not yet fully elucidated.
The formation of dichlorodibenzofuranols can also proceed through reactions involving specific precursor molecules. Chlorinated phenols are well-established precursors for the formation of PCDFs in thermal processes. The condensation of two chlorophenol molecules, or a chlorophenol with another aromatic precursor, can lead to the formation of the dibenzofuran skeleton. The substitution pattern of the resulting PCDF is determined by the chlorine and hydroxyl group positions on the precursor molecules. For instance, the photochemical degradation of the antimicrobial agent triclosan (B1682465) has been shown to produce 2,8-dichlorodibenzo-p-dioxin and 2,4-dichlorophenol, indicating that dichlorinated phenolic structures can be involved in the formation of related chlorinated aromatic compounds.
While anthracene (B1667546) is a known polycyclic aromatic hydrocarbon present in combustion processes, its specific role as a direct precursor for the formation of this compound has not been extensively detailed in the scientific literature. However, the general understanding of PCDF formation suggests that polycyclic aromatic hydrocarbons can contribute to the carbon backbone of these molecules in complex high-temperature environments.
Several environmental parameters significantly influence the rate and extent of dichlorodibenzofuranol formation.
Temperature: Temperature is a critical factor in both de novo synthesis and precursor-mediated pathways. PCDF formation generally occurs in a temperature window of approximately 200°C to 650°C, with optimal formation often observed between 300°C and 400°C. At higher temperatures, decomposition of the formed PCDFs can occur.
Catalysts: The presence of metal catalysts, particularly copper, is known to enhance the formation of PCDFs. Copper can facilitate the chlorination of organic precursors and the cyclization reactions that form the dibenzofuran ring.
Oxygen and Chlorine Availability: The concentrations of oxygen and a chlorine source are fundamental for the formation of chlorinated dibenzofuranols. The degree of chlorination of the resulting products is influenced by the chlorine-to-carbon ratio in the reaction environment.
The following table summarizes the key environmental parameters influencing the formation of dichlorodibenzofuranols.
| Parameter | Influence on Formation |
| Temperature | Optimal formation typically between 300°C and 400°C. |
| Catalysts | Metal catalysts, especially copper, enhance formation rates. |
| Oxygen | Essential for the oxidation and cyclization reactions. |
| Chlorine Source | Necessary for the chlorination of the aromatic rings. |
Abiotic Degradation Pathways
Once formed, this compound is subject to various abiotic degradation processes in the environment, primarily driven by sunlight and atmospheric oxidants.
Photolytic degradation is a significant pathway for the breakdown of aromatic compounds in the environment. Studies on closely related compounds, such as 2,8-dichlorodibenzofuran (B1206507), have demonstrated that photolysis in solution can lead to rapid dechlorination. When exposed to ultraviolet (UV) light, the molecule can absorb energy, leading to the cleavage of carbon-chlorine bonds. This process can result in the formation of less chlorinated dibenzofuranols or other degradation products.
The photochemistry of PCDFs in aqueous environments can also involve other transformations. Research on the aquatic photochemistry of other PCDFs has shown that in addition to reductive dechlorination, cleavage of the carbon-oxygen bond in the furan (B31954) ring and subsequent hydroxylation can occur. This suggests that the photolytic degradation of this compound in natural waters could lead to a variety of hydroxylated and dechlorinated products.
In the atmosphere, the primary degradation pathway for many organic compounds is oxidation initiated by hydroxyl radicals (•OH). These highly reactive species are formed photochemically in the troposphere and are often referred to as the "detergent of the atmosphere".
Hydrolytic and Other Chemical Degradation Routes
Abiotic degradation pathways, including hydrolysis and other chemical reactions, contribute to the transformation of this compound in the environment, although specific data for this compound is limited. Generally, the ether linkage in the dibenzofuran structure is resistant to hydrolysis under typical environmental pH and temperature conditions. However, other abiotic processes may play a more significant role.
Photodegradation is a potential transformation route for chlorinated aromatic compounds. Exposure to sunlight, particularly UV radiation, can induce the cleavage of carbon-chlorine bonds, leading to dechlorination. Additionally, reactions with hydroxyl radicals (•OH), which are highly reactive species formed photochemically in the atmosphere and aquatic environments, can initiate the degradation of such compounds. For instance, studies on hydroxylated polychlorinated biphenyls (OH-PCBs), which share structural similarities with the target compound, have shown that they can be formed through abiotic reactions with hydroxyl radicals.
In soil and sediment, interactions with minerals can also facilitate degradation. Iron-containing minerals, for example, can mediate reductive dechlorination of chlorinated organic compounds under anoxic conditions. While direct evidence for this compound is not available, these abiotic processes represent plausible degradation pathways based on the behavior of analogous chemical structures.
Biotic Degradation Mechanisms (Biodegradation)
Microorganisms play a pivotal role in the breakdown of persistent organic pollutants like this compound. Both bacteria and fungi have evolved enzymatic systems capable of transforming and, in some cases, completely mineralizing chlorinated aromatic compounds.
Several bacterial strains have demonstrated the ability to degrade chlorinated dibenzofurans, and the pathways they employ offer insights into the potential biodegradation of this compound. The presence of a hydroxyl group on the aromatic ring can influence the initial enzymatic attack and subsequent metabolic steps.
The initial and often rate-limiting step in the bacterial degradation of dibenzofurans is an attack by a class of enzymes known as angular dioxygenases. ethz.ch These multi-component enzyme systems catalyze the insertion of two oxygen atoms at the angular position adjacent to the ether bridge, leading to the cleavage of the furan ring. ethz.ch
Research on chlorinated dibenzofurans, such as 2,8-dichlorodibenzofuran (2,8-DCDF), has shown that bacterial strains like Terrabacter sp. strain DBF63 and Pseudomonas sp. strain CA10 can initiate degradation through this mechanism. nih.gov The initial enzymatic attack often occurs on the non-chlorinated or less-chlorinated aromatic ring. In the case of this compound, the position of the hydroxyl group at C3 and the chlorine atoms at C2 and C8 would likely direct the initial dioxygenase attack to the unsubstituted ring (positions 4, 4a or 1, 9b). The presence of the hydroxyl group may enhance the susceptibility of the substituted ring to enzymatic attack in some bacterial strains.
| Bacterial Strain | Dioxygenase System | Key Features |
|---|---|---|
| Terrabacter sp. strain DBF63 | Dibenzofuran 4,4a-dioxygenase (DFDO) | Initiates degradation of various chlorinated dibenzofurans. nih.gov |
| Pseudomonas sp. strain CA10 | Carbazole 1,9a-dioxygenase (CARDO) | Exhibits broad substrate specificity towards chlorinated dibenzofurans and dibenzo-p-dioxins. nih.gov |
| Sphingomonas sp. strain RW1 | Dibenzofuran dioxygenase | Capable of attacking both substituted and non-substituted aromatic rings of chlorinated dibenzofurans. researchgate.netnih.gov |
Following the initial angular dioxygenation and subsequent spontaneous rearomatization, the resulting dihydroxylated biphenyl-like intermediate undergoes further degradation. This typically involves ring-cleavage dioxygenases that open the aromatic ring. The meta-cleavage pathway is a common route for the degradation of catecholic intermediates. nih.gov
In this pathway, an extradiol dioxygenase cleaves the bond adjacent to the two hydroxyl groups, leading to the formation of a muconic semialdehyde derivative. Subsequent enzymatic reactions involving hydrolases lead to the formation of smaller, more readily metabolizable compounds. For chlorinated dibenzofurans, this pathway has been shown to yield chlorinated salicylic (B10762653) acids. nih.govresearchgate.net For this compound, a similar pathway would be expected, potentially leading to the formation of a chlorinated and hydroxylated salicylic acid derivative.
White-rot fungi are renowned for their ability to degrade a wide array of recalcitrant organic pollutants, including chlorinated aromatic compounds. asm.org Their degradative capacity is primarily attributed to a non-specific, extracellular ligninolytic enzyme system. This system includes lignin (B12514952) peroxidases (LiP), manganese peroxidases (MnP), and laccases.
These enzymes generate highly reactive free radicals that can attack the aromatic structure of compounds like this compound. Studies with white-rot fungi such as Phanerochaete chrysosporium and Phlebia lindtneri have demonstrated the degradation of chlorinated dibenzofurans. asm.orgproquest.com The initial attack often involves hydroxylation of the aromatic ring. In the case of this compound, which already possesses a hydroxyl group, the enzymatic attack could lead to further hydroxylation, dechlorination, or ring cleavage. The ligninolytic enzymes are secreted into the extracellular environment, allowing them to act on insoluble compounds.
| Fungal Species | Key Ligninolytic Enzymes | Observed Activity |
|---|---|---|
| Phanerochaete chrysosporium | Lignin Peroxidase (LiP), Manganese Peroxidase (MnP) | Degradation of various chlorinated aromatic compounds, including PCBs and chlorinated dibenzofurans. asm.orgnih.gov |
| Phanerochaete sordida | Ligninolytic system | Degradation of a mixture of polychlorinated dibenzo-p-dioxins and dibenzofurans. asm.org |
| Phlebia lindtneri | Ligninolytic system | Metabolism of 2,8-dichlorodibenzofuran to a hydroxy-dichlorodibenzofuran. proquest.com |
The identification of biotransformation products is essential for elucidating the degradation pathways and assessing the potential formation of toxic intermediates.
For the bacterial degradation of 2,8-dichlorodibenzofuran, a key identified metabolite is 5-chlorosalicylic acid, formed through angular dioxygenation and subsequent meta-cleavage. nih.gov It is plausible that the degradation of this compound would yield a structurally related chlorinated and hydroxylated salicylic acid. Other potential bacterial metabolites could include chlorinated catechols. researchgate.net
Fungal biotransformation of chlorinated dibenzofurans has been shown to produce hydroxylated derivatives. For example, Phlebia lindtneri was found to metabolize 2,8-dichlorodibenzofuran to a hydroxy-dichlorodibenzofuran. proquest.com The degradation of this compound by white-rot fungi could lead to the formation of dihydroxylated dichlorodibenzofurans, as well as ring-cleavage products such as chlorinated catechols. asm.org For instance, the degradation of 2,3,7,8-tetrachlorodibenzo-p-dioxin (B1682605) by Phanerochaete sordida resulted in the formation of 4,5-dichlorocatechol. asm.org
| Degradation Pathway | Potential Biotransformation Products | Precursor/Analogous Compound | Reference |
|---|---|---|---|
| Bacterial Degradation | Chlorinated and hydroxylated salicylic acid | 2,8-Dichlorodibenzofuran | nih.govresearchgate.net |
| Bacterial Degradation | Chlorinated catechols | Chlorinated dibenzofurans | researchgate.net |
| Fungal Biotransformation | Dihydroxylated dichlorodibenzofurans | 2,8-Dichlorodibenzofuran | proquest.com |
| Fungal Biotransformation | Chlorinated catechols | 2,3,7,8-Tetrachlorodibenzo-p-dioxin | asm.org |
Mechanistic and Computational Studies on 2,8 Dichloro 3 Dibenzofuranol and Analogues
Quantum Chemical Calculations and Density Functional Theory (DFT) Applications
Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), have become indispensable tools for investigating the intricate details of chemical reactions at the molecular level. sumitomo-chem.co.jp These computational methods allow for the elucidation of properties and reaction pathways that are often difficult or impossible to study through experimental means alone. researchgate.net For complex molecules like 2,8-dichloro-3-dibenzofuranol, DFT provides a powerful approach to understanding their behavior and transformations. sumitomo-chem.co.jp
DFT calculations are instrumental in mapping the potential energy surfaces of chemical reactions, which helps in identifying the most probable reaction pathways. pku.edu.cn This involves locating the stable structures of reactants, products, and any intermediates, as well as the transition states that connect them. The transition state represents the highest energy point along the reaction coordinate and is crucial for understanding the reaction's feasibility and speed.
For halogenated dibenzofuranols, DFT studies can elucidate the mechanisms of their degradation, which is of significant environmental interest. For instance, in the atmospheric oxidation of related compounds like 2,3,7,8-tetrachlorodibenzofuran (B131793) (TCDF) initiated by hydroxyl (OH) radicals, DFT calculations have revealed the favorability of certain reaction pathways. nih.gov These calculations can trace the intricate steps of OH radical addition, subsequent reactions with molecular oxygen, and potential ring-opening or transformation processes. nih.gov Similar methodologies can be applied to this compound to predict its primary degradation products and the transition states involved in their formation.
Theoretical studies on related polychlorinated dibenzofurans (PCDFs) have shown that the initial step in their atmospheric degradation is often the addition of an OH radical to the aromatic ring. researchgate.net The position of this attack is influenced by the pattern of chlorine substitution. DFT calculations can pinpoint the most electrophilic sites on the this compound molecule, predicting where the OH radical is most likely to add. Following this initial addition, the reaction can proceed through various channels, each with its own set of transition states. The energy barriers associated with these transition states, as calculated by DFT, determine the dominant reaction pathway. pku.edu.cn
Beyond elucidating reaction pathways, DFT calculations can be used to predict the kinetics of chemical reactions. By calculating the activation energies from the energies of the reactants and transition states, it is possible to estimate the rate constants of elementary reaction steps using Transition State Theory (TST). researchgate.net
For the degradation of dichlorinated dibenzofuranols, kinetic modeling based on DFT calculations can provide valuable data on their environmental persistence. For example, the rate constants for the reaction of these compounds with atmospheric oxidants like the OH radical can be calculated over a range of temperatures. nih.gov This information is crucial for developing atmospheric chemistry models that predict the fate and transport of these pollutants. nih.gov
Studies on similar compounds have demonstrated that DFT-calculated rate constants can be in reasonable agreement with experimental values, although discrepancies can arise due to the approximations inherent in the theoretical models. researchgate.net For instance, the B3LYP functional, a common choice in DFT calculations, has been noted to sometimes underestimate activation energies. researchgate.net Nevertheless, these computational predictions are invaluable for prioritizing experimental studies and for understanding the relative degradation rates of different congeners.
The following table presents a hypothetical comparison of calculated and experimental rate constants for the reaction of a dichlorinated dibenzofuran (B1670420) with OH radicals, illustrating the utility of these computational methods.
| Reaction Species | Calculated Rate Constant (k) at 298.15 K (cm³ molecule⁻¹ s⁻¹) | Experimental Rate Constant (k) at 298.15 K (cm³ molecule⁻¹ s⁻¹) |
| 2,8-Dichlorodibenzofuran (B1206507) + OH | 1.62 x 10⁻¹¹ | 2.2 x 10⁻¹² |
This table is illustrative and based on data for 2,8-dichlorodibenzofuran (2,8-DCDF) to demonstrate the application of kinetic modeling. researchgate.net
Thermodynamic analysis, another key application of quantum chemical calculations, provides insights into the energetics of chemical reactions. aspbs.com By calculating the enthalpies and Gibbs free energies of formation for reactants and products, it is possible to determine whether a particular transformation is thermodynamically favorable (i.e., spontaneous). mdpi.com
For this compound, DFT can be used to calculate the thermodynamic parameters for various potential reactions, such as oxidation, dechlorination, or metabolism. This information is critical for understanding the ultimate fate of the compound in different environments. For example, the thermodynamic stability of potential degradation products can be assessed to predict the most likely long-term transformation products. rsc.org
Isodesmic reactions, a computational technique where the number and types of bonds are conserved on both sides of the reaction, are often employed to improve the accuracy of calculated enthalpies of formation. mdpi.com This approach helps to cancel out systematic errors in the calculations.
The following table provides an example of calculated thermodynamic data for a hypothetical transformation of a dichlorinated dibenzofuranol.
| Reaction | ΔH (kcal/mol) | ΔG (kcal/mol) | Thermodynamic Feasibility |
| Dichlorodibenzofuranol + OH → Dichlorodihydroxydibenzofuran | -45.2 | -50.8 | Favorable |
| Dichlorodibenzofuranol → Monochlorodibenzofuranol + Cl | +20.5 | +15.1 | Unfavorable |
This table is for illustrative purposes to show the type of data generated from thermodynamic analysis.
Structure-Reactivity Relationships in Dichlorinated Dibenzofuranols
The chemical and biological reactivity of dichlorinated dibenzofuranols is intrinsically linked to their molecular structure. scribd.com Understanding these structure-reactivity relationships is crucial for predicting the behavior of different isomers and for assessing their potential environmental and toxicological impact. nih.gov
The number and position of chlorine atoms on the dibenzofuran skeleton have a profound effect on the molecule's reactivity. The halogenation pattern influences the electron distribution within the aromatic rings, which in turn affects the susceptibility of the molecule to electrophilic or nucleophilic attack. science.gov
In the context of degradation, the position of chlorine atoms can dictate the primary sites of reaction with atmospheric oxidants like the OH radical. Chlorine atoms are electron-withdrawing, and their placement can activate or deactivate certain positions on the aromatic rings towards electrophilic attack. For instance, theoretical studies on polychlorinated dibenzofurans have shown that substitution at certain carbon positions can have a more significant adverse effect on the total rate constants of degradation reactions. researchgate.net
Furthermore, the halogenation pattern influences the thermodynamic stability of the molecule and its degradation products. Dechlorination reactions, for example, will have different energy requirements depending on which chlorine atom is removed. Kinetic modeling of the formation and destruction of various polychlorinated dibenzo-p-dioxins and dibenzofurans has revealed significant differences in the behavior of different congeners based on their substitution patterns. nih.gov
The following table illustrates how the position of chlorine atoms could hypothetically influence the rate of a degradation reaction.
| Compound | Relative Degradation Rate |
| 1,8-Dichlorodibenzofuranol | 0.8 |
| 2,8-Dichlorodibenzofuranol | 1.0 |
| 3,7-Dichlorodibenzofuranol | 1.2 |
This table is illustrative and designed to show the potential impact of halogenation patterns on reactivity.
The hydroxyl (-OH) group is a key functional group that significantly influences the chemical and biological properties of this compound. nih.gov Its presence introduces a site of increased reactivity and polarity compared to the parent dichlorodibenzofuran molecule.
Chemically, the hydroxyl group can act as a directing group in electrophilic substitution reactions, further influencing the reactivity of the aromatic rings. It is also a site for potential conjugation reactions, such as etherification or esterification. The O-H bond can be a target for radical attack, for instance, through hydrogen atom abstraction by reactive oxygen species. researchgate.net
In biological systems, the hydroxyl group can facilitate metabolic transformations. It provides a handle for enzymatic reactions, such as glucuronidation or sulfation, which are common detoxification pathways. The polarity imparted by the hydroxyl group can also affect the molecule's bioavailability and its ability to interact with biological macromolecules. The selective transformation of hydroxyl groups is a significant area of research in chemical biology. nih.gov
The presence of the hydroxyl group can also influence the molecule's acidity and its ability to form hydrogen bonds, which can affect its solubility and transport properties in the environment and in biological systems.
Receptor-Mediated Molecular Interactions (Non-Clinical Contexts)
The biological activity of this compound and its analogues is intrinsically linked to their ability to interact with cellular receptors. In non-clinical settings, the primary focus of mechanistic studies has been the Aryl hydrocarbon Receptor (AhR), a ligand-activated transcription factor pivotal in mediating cellular responses to a variety of environmental compounds. nih.govfrontiersin.org This section explores the activation of the AhR by structurally related compounds and the computational methods used to predict and understand these molecular interactions.
Studies on Ah Receptor Activation by Structurally Related Congeners
The Aryl hydrocarbon Receptor (AhR) is a cytosolic transcription factor that, upon binding to a ligand, translocates to the nucleus. nih.govnih.gov In the nucleus, it forms a heterodimer with the AhR Nuclear Translocator (ARNT), and this complex then binds to specific DNA sequences known as Dioxin Responsive Elements (DREs), initiating the transcription of target genes. nih.govplos.org The most well-known and potent activator of the AhR is 2,3,7,8-tetrachlorodibenzo-p-dioxin (B1682605) (TCDD). unco.edu
While direct experimental data on the AhR activation by this compound is not extensively available in the reviewed literature, studies on structurally similar polychlorinated dibenzofurans (PCDFs) provide significant insights into the structure-activity relationships that govern AhR activation. The potency of different congeners is highly dependent on the number and position of chlorine atoms on the dibenzofuran backbone.
Research has consistently shown that for a dibenzofuran to be a potent AhR agonist, it generally requires chlorine atoms at specific lateral positions. For instance, studies on various PCDF congeners have demonstrated that those with chlorine substitutions in the 2, 3, 7, and 8 positions exhibit the highest affinity for the AhR and are most effective at inducing AhR-mediated gene expression, such as the cytochrome P450 enzyme CYP1A1. nih.gov The planarity of the molecule is also a critical factor, as it facilitates insertion into the ligand-binding pocket of the AhR.
The relative potency of different congeners to activate the AhR is often expressed as a Relative Potency (REP) value, which compares the activity of a compound to that of the benchmark compound, TCDD. snu.ac.kr For example, in a study using a human cell-based reporter gene assay, different polycyclic aromatic hydrocarbons (PAHs) and their derivatives showed a wide range of REP values, highlighting how structural differences can lead to significant variations in AhR activation, sometimes by orders of magnitude. nih.gov It was noted that differences exist between human and rodent AhR, with some compounds showing higher potency in human cells. nih.gov
Hydroxylated metabolites of certain AhR ligands have been shown to have significantly lower or no AhR activation potential compared to their parent compounds. For example, the dihydroxylated metabolite of 5,11-dihydroindolo[3,2-b]carbazole (B1295107) (ICZ) showed minimal to no AHR activation. biorxiv.org This suggests that the introduction of a hydroxyl group, such as in this compound, could potentially modulate its activity compared to its non-hydroxylated counterpart, 2,8-dichlorodibenzofuran.
| Compound Class | General Observation on AhR Activation | Key Structural Features for High Potency | Reference |
| Polychlorinated Dibenzofurans (PCDFs) | Potency is highly dependent on chlorine substitution pattern. | Lateral chlorine atoms (positions 2, 3, 7, 8), planarity. | nih.gov |
| Polycyclic Aromatic Hydrocarbons (PAHs) | Wide range of potencies observed among different structures. | Varies; planarity and specific ring arrangements are important. | snu.ac.krnih.gov |
| Hydroxylated Metabolites | Often exhibit significantly reduced or no AhR activation. | Presence of hydroxyl groups can decrease activity. | biorxiv.org |
Theoretical Approaches to Molecular Docking and Binding Affinity
In the absence of extensive experimental data for every congener, computational methods like molecular docking and the calculation of binding affinities have become invaluable tools for predicting and understanding the interactions between ligands and the AhR. snu.ac.krnih.gov These theoretical approaches provide a molecular-level view of how a compound like this compound might bind to the AhR ligand-binding domain (LBD).
Molecular docking simulations predict the preferred orientation of a ligand when it binds to a receptor to form a stable complex. researchgate.net For the AhR, these studies typically use a homology model of the LBD, as an experimentally determined crystal structure of the full-length receptor has been challenging to obtain. nih.govnih.gov These models are often built using the known structures of related PAS domain proteins. nih.govnih.gov
Docking studies have revealed that the binding of ligands to the AhR LBD is influenced by several factors, including the ligand's size, shape, and electronic properties. The planarity of molecules like PCDFs is thought to facilitate π-π stacking interactions with aromatic amino acid residues within the binding pocket. The estimated binding distance between the ligand and key residues in the LBD has shown a significant negative correlation with the observed relative potency for AhR activation. snu.ac.kr
Key amino acid residues within the AhR LBD have been identified through a combination of molecular modeling and site-directed mutagenesis as being critical for ligand binding. frontiersin.org For the mouse AhR, residues such as Ala375 have been shown to be crucial. frontiersin.org Computational models allow for the prediction of binding energy, which is an indicator of the affinity of a ligand for the receptor. A lower binding energy generally suggests a more stable and favorable interaction. snu.ac.kr
These computational approaches can be used to:
Predict the binding mode of novel or unstudied ligands like this compound.
Estimate the relative binding affinity of different congeners, helping to prioritize them for further experimental testing.
Elucidate the specific molecular interactions (e.g., hydrogen bonds, hydrophobic interactions) that stabilize the ligand-receptor complex.
Understand species-specific differences in AhR ligand binding. nih.gov
| Computational Technique | Purpose in AhR Research | Key Outputs | Reference |
| Homology Modeling | To create a 3D structural model of the AhR LBD. | Predicted 3D structure of the receptor's binding domain. | nih.govnih.gov |
| Molecular Docking | To predict the binding orientation of a ligand within the AhR LBD. | Preferred ligand conformation, binding pose, interaction types. | snu.ac.krresearchgate.net |
| Binding Energy Calculation | To estimate the affinity of a ligand for the AhR. | Numerical value of binding energy (e.g., in kcal/mol). | snu.ac.kr |
| Site-Directed Mutagenesis (Informed by Modeling) | To validate the role of specific amino acids in ligand binding. | Experimental confirmation of computationally predicted key residues. | frontiersin.org |
Analytical Methodologies for the Characterization and Quantification of 2,8 Dichloro 3 Dibenzofuranol
Chromatographic Separation Techniques for Isolation and Purification (e.g., Gas Chromatography)
Gas chromatography (GC) is a cornerstone technique for the separation of 2,8-dichloro-3-dibenzofuranol from complex mixtures. nih.govepa.gov The choice of capillary column is critical for achieving the necessary resolution to separate different isomers of chlorinated dibenzofuranols. diva-portal.org
Key aspects of GC separation for this compound include:
Column Selection : Fused-silica capillary columns are frequently employed. epa.gov Columns with different polarities, such as a non-polar DB-5 and a more polar DB-1701, can be used in dual-column systems to enhance separation and provide confirmation of the analyte's identity. epa.gov For comprehensive two-dimensional gas chromatography (GCxGC), a non-polar first-dimension column (e.g., DB-XLB or VF-1) paired with a shape-selective second-dimension column (e.g., LC-50) is effective for separating planar compounds like dibenzofurans. diva-portal.org
Injector and Detector Temperatures : Typical injector temperatures are set around 200-275°C, while detector temperatures are often maintained at approximately 300°C to ensure the compound remains in the gas phase and to prevent condensation. scienceasia.orgthermofisher.com
Carrier Gas : Helium is commonly used as the carrier gas, with flow rates managed to optimize separation efficiency. scienceasia.orgthermofisher.com
Temperature Programming : A programmed temperature ramp is essential for eluting a wide range of compounds with different boiling points. A typical program might start at a lower temperature (e.g., 60-85°C), ramp up to an intermediate temperature, and then increase at a slower rate to a final temperature, which is then held for a period to ensure all analytes of interest have eluted. scienceasia.orgthermofisher.com
The retention time of this compound in a GC system is a key identifier, though it can be influenced by the specific analytical conditions.
Table 1: Illustrative Gas Chromatography Parameters for Chlorinated Compound Analysis
| Parameter | Setting | Reference |
|---|---|---|
| Injector Type | Splitless | thermofisher.com |
| Injector Temperature | 275 °C | thermofisher.com |
| Column Type | TraceGOLD TG-5SilMS | thermofisher.com |
| Carrier Gas | Helium | scienceasia.orgthermofisher.com |
| Oven Program | 60 °C (5 min), then 8 °C/min to 300 °C (10 min) | thermofisher.com |
| Detector | Electron Capture Detector (ECD) or Mass Spectrometer | epa.govscienceasia.org |
Mass Spectrometric Approaches for Structural Confirmation and Trace Analysis (e.g., GC-MS)
Mass spectrometry (MS), particularly when coupled with gas chromatography (GC-MS), is the definitive method for confirming the structure of this compound and for its trace-level quantification. scienceasia.orgmsstate.edu The mass spectrometer ionizes the eluted compounds from the GC, separates the resulting ions based on their mass-to-charge ratio (m/z), and measures their abundance.
For this compound (C₁₂H₆Cl₂O₂), the monoisotopic mass is approximately 251.974485 g/mol . epa.gov The presence of two chlorine atoms results in a characteristic isotopic pattern in the mass spectrum, which is a powerful tool for identification.
Key MS techniques include:
Electron Ionization (EI) : This is a common ionization technique used in GC-MS that produces a fragmentation pattern, or mass spectrum, which serves as a molecular fingerprint. nist.gov
Selected Ion Monitoring (SIM) : For trace analysis, SIM mode is often used. Instead of scanning the entire mass range, the mass spectrometer is set to detect only a few specific ions characteristic of the target analyte. This significantly increases sensitivity and selectivity. scienceasia.org
High-Resolution Mass Spectrometry (HRMS) : HRMS provides very accurate mass measurements, allowing for the determination of the elemental composition of an ion. This is particularly useful for distinguishing between compounds with the same nominal mass but different chemical formulas. mdpi.com
The detection of hydroxylated metabolites like this compound can be challenging due to their low concentrations in environmental and biological samples. mdpi.com Therefore, highly sensitive and selective MS methods are required.
Table 2: Predicted Mass Spectrometric Data for 7,8-dichloro-2-dibenzofuranol (B12876573) (an isomer)
| Adduct | m/z |
|---|---|
| [M+H]⁺ | 252.98177 |
| [M+Na]⁺ | 274.96371 |
| [M-H]⁻ | 250.96721 |
| [M+NH₄]⁺ | 270.00831 |
| [M+K]⁺ | 290.93765 |
Data from PubChemLite for an isomeric compound, illustrating typical adducts and their mass-to-charge ratios. uni.lu
Spectroscopic Characterization (e.g., NMR for structural elucidation post-synthesis)
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural elucidation of synthesized this compound. While not typically used for trace environmental analysis due to its lower sensitivity compared to MS, NMR provides detailed information about the chemical environment of each atom in the molecule.
For a newly synthesized batch of this compound, the following NMR experiments would be crucial:
¹H NMR (Proton NMR) : This technique provides information on the number of different types of protons, their chemical environment, and their proximity to other protons. The aromatic protons of this compound would appear as distinct signals in the aromatic region of the spectrum. The hydroxyl proton would also have a characteristic chemical shift.
¹³C NMR (Carbon-13 NMR) : This experiment identifies the different carbon atoms in the molecule. The chemical shifts of the carbon atoms are indicative of their bonding and electronic environment.
2D NMR Techniques : Techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are used to establish connectivity between protons and carbons, confirming the substitution pattern of the chloro and hydroxyl groups on the dibenzofuran (B1670420) skeleton. For instance, NOESY experiments can help determine through-space interactions between protons, which is useful for assigning signals in complex isomeric mixtures. researchgate.net
The complete assignment of ¹H and ¹³C NMR spectral signals, often aided by 2D NMR techniques, is essential to confirm that the correct isomer, this compound, has been synthesized. researchgate.net
Method Development for Environmental Sample Analysis
Developing a robust analytical method for quantifying this compound in environmental samples (e.g., water, soil, biological tissues) presents several challenges. These include the compound's typically low concentrations and the presence of numerous interfering substances. mdpi.comnih.gov
The method development process involves several key steps:
Sample Extraction : An efficient extraction technique is required to remove the analyte from the sample matrix. This might involve liquid-liquid extraction, solid-phase extraction (SPE), or Soxhlet extraction, depending on the sample type.
Cleanup/Purification : The crude extract often contains lipids and other co-extracted materials that can interfere with the analysis. mdpi.com Cleanup procedures are essential and may involve techniques like gel permeation chromatography (GPC) or the use of sorbents like Florisil or silica (B1680970) gel. scienceasia.org
Derivatization : Hydroxylated compounds like this compound can sometimes be derivatized before GC analysis. This process can improve their chromatographic behavior (e.g., reduce peak tailing) and enhance their detectability.
Quantification : Isotope dilution is a highly accurate quantification method. mdpi.com It involves adding a known amount of a stable isotope-labeled analog of the target compound (e.g., ¹³C₁₂-labeled this compound) to the sample before extraction. The ratio of the native compound to the labeled standard is measured by MS, which corrects for any losses during sample preparation and analysis.
Validation : The developed method must be rigorously validated to ensure its accuracy, precision, sensitivity (by determining limits of detection and quantification), and ruggedness. mdpi.com
The analysis of hydroxylated polychlorinated compounds in complex matrices like food or biological tissues requires extensive cleanup to remove lipids and other interfering materials before instrumental analysis. mdpi.com
Environmental Presence and Remediation Strategies for Dichlorinated Dibenzofurans
Environmental Occurrence and Distribution in Various Matrices
Polychlorinated dibenzofurans (PCDFs) are not produced commercially but are unintentional byproducts of various industrial and combustion processes. researchgate.netacs.org Major sources include waste incineration, the manufacturing of certain chemicals like pesticides and herbicides, pulp and paper bleaching with chlorine, and industrial accidents such as fires involving polychlorinated biphenyls (PCBs). nih.govcanada.canih.gov
Once released, these compounds are found in virtually every environmental compartment due to their persistence and ability to travel long distances adsorbed on airborne particles. canada.catpsgc-pwgsc.gc.ca Their hydrophobic and lipophilic nature means they have a low solubility in water and a strong tendency to bind to organic matter. regulations.govijomeh.eu Consequently, they are predominantly found in soil, sediments, and the fatty tissues of living organisms rather than in water. canada.caregulations.govresearchgate.net Environmental assessments have documented extensive contamination of soils and waterways near industrial sites and improper waste disposal locations. nih.gov
The distribution of PCDF congeners in the environment can vary based on the source and subsequent environmental processes. s-risk.be Studies analyzing environmental samples often find a complex mixture of different congeners. For example, investigations of soil and sediment frequently show a predominance of higher-chlorinated congeners like octachlorodibenzofuran (OCDF) and octachlorodibenzo-p-dioxin (B131699) (OCDD). ijomeh.eunih.gov
Table 1: General Distribution of PCDF Congener Groups in Environmental Matrices This table illustrates the typical distribution patterns of PCDF homologue groups found in various environmental compartments. The concentrations are representative and can vary significantly based on location and proximity to pollution sources.
| Congener Group | Air (fg/m³) scispace.com | Soil (pg/g dw) nih.gov | Sediment (pg/g dw) ijomeh.eu |
|---|---|---|---|
| Tetrachlorodibenzofurans (TCDFs) | Variable, lower concentrations | 2.1 - 25.7 | 5.3 - 18.1 |
| Pentachlorodibenzofurans (PeCDFs) | Variable | 2.5 - 39.8 | 6.1 - 29.5 |
| Hexachlorodibenzofurans (HxCDFs) | Variable, often higher than TCDFs | 4.6 - 77.3 | 11.2 - 68.4 |
| Heptachlorodibenzofurans (HpCDFs) | Variable, often higher than TCDFs | 7.9 - 153.2 | 23.7 - 145.9 |
| Octachlorodibenzofuran (OCDF) | Variable, often highest concentration | 10.1 - 200.5 | 162 - 410 |
Environmental Persistence and Bioaccumulation Potential of Chlorinated Dibenzofurans
Chlorinated dibenzofurans are characterized by their high persistence in the environment. nih.govcanada.ca Their chemical structure is resistant to acids, bases, oxidation, and thermal breakdown, with stability generally increasing with the degree of chlorination. cpcb.nic.inepa.gov The only significant natural degradation process is photolysis (breakdown by sunlight), which primarily occurs for molecules in the atmosphere or at the surface of water or soil. tpsgc-pwgsc.gc.caregulations.gov Once bound to soil or sediment particles, they are highly resistant to degradation, with studies showing negligible loss over periods as long as nine years. regulations.gov Half-lives in soil can be on the order of several years. canada.caacs.org
Due to their lipophilic (fat-loving) nature, PCDFs have a high potential for bioaccumulation. canada.caepa.gov They are readily absorbed into the fatty tissues of organisms from their environment and diet. tpsgc-pwgsc.gc.canih.gov This leads to biomagnification, where the concentration of the chemical increases at successively higher levels in the food chain. ijomeh.eu Fish, wildlife, and humans can accumulate these compounds from their food. nih.govepa.gov The bioaccumulation potential is influenced by the specific congener, with less chlorinated congeners sometimes being more readily accumulated than highly chlorinated ones due to factors like bioavailability. frontiersin.org The biota-sediment accumulation factor (BSAF), a measure of bioaccumulation from sediment, can be negatively correlated with the octanol-water partition coefficient (Kow), indicating that extremely hydrophobic compounds may be less bioavailable for uptake. frontiersin.org
Bioremediation and Phytoremediation Techniques for Halogenated Dibenzofurans
Given the persistence of halogenated dibenzofurans, significant research has focused on remediation technologies. Biological approaches, which use living organisms to break down or sequester contaminants, are considered cost-effective and environmentally sustainable alternatives to physical or chemical methods. researchgate.netneptjournal.comresearchgate.net
Bioremediation involves the use of microorganisms, primarily bacteria and fungi, to degrade pollutants. neptjournal.comfrontiersin.org While highly chlorinated dibenzofurans were once thought to be non-biodegradable, research has identified several microbial strains capable of breaking them down. acs.orgnih.gov The degradation can occur through two main pathways:
Anaerobic Reductive Dechlorination : Under anaerobic (oxygen-free) conditions, certain bacteria can remove chlorine atoms from the PCDF molecule. researchgate.net This process is crucial because it transforms highly chlorinated, more persistent congeners into less chlorinated forms that can then be more easily broken down by other microbes. researchgate.net
Aerobic Oxidation : Under aerobic (oxygen-present) conditions, bacteria and fungi can use enzymes, particularly dioxygenases, to attack the aromatic ring structure, leading to its cleavage and eventual mineralization into carbon dioxide and water. tandfonline.comnih.gov A number of bacteria have been isolated that can transform mono- and dichlorinated dibenzofurans. tandfonline.com For instance, Terrabacter sp. strain DBF63 has been shown to effectively degrade mono- and di-chlorinated dibenzofurans in soil. researchgate.net
Phytoremediation is a technique that uses plants to clean up contaminated environments. researchgate.netmdpi.com Plants can help remediate PCDF-contaminated soil through several mechanisms, including stimulating microbial activity in the root zone (rhizosphere), a process known as rhizodegradation. nih.gov Plant root exudates can enhance the bioavailability and degradation of pollutants by soil microorganisms. nih.gov While the direct uptake of PCDFs by plants is generally low, some plant species have been shown to significantly enhance their degradation in soil. acs.org
Table 2: Examples of Organisms Used in Bioremediation and Phytoremediation of Dibenzofurans This table provides examples of specific microbial strains and plant species studied for their ability to degrade dibenzofurans or enhance their removal from contaminated soil.
| Organism | Type | Remediation Approach | Findings | Citation(s) |
|---|---|---|---|---|
| Sphingomonas sp. strain XLDN2-5 | Bacterium | Bioremediation | Capable of cometabolically degrading dibenzofuran (B1670420) via an angular dioxygenation pathway. | nih.gov |
| Staphylococcus auriculans DBF63 | Bacterium | Bioremediation | Can utilize dibenzofuran as a sole source of carbon and energy. | nih.gov |
| Rhodococcus, Micrococcus, Bacillus | Bacteria | Bioremediation | Certain isolates demonstrated the ability to degrade octachlorodibenzofuran with efficiencies of 26-43% in 21 days. | nih.gov |
| Festuca arundinacea (Tall Fescue) | Plant | Phytoremediation (Rhizodegradation) | Significantly reduced PCDF concentrations in aged contaminated soil by 11-24% over 18 months, primarily by stimulating microbial degradation. | acs.orgacs.org |
| Medicago sativa (Alfalfa) | Plant | Phytoremediation (Rhizodegradation) | Showed a significant reduction (about 10%) in the sum of 17 PCDF congeners in soil. | acs.org |
Application of Advanced Oxidation Processes for Environmental Mitigation
Advanced Oxidation Processes (AOPs) are a set of chemical treatment procedures designed to remove organic pollutants from water and soil. kirj.ee They are characterized by the in-situ generation of highly reactive and non-selective chemical species, most notably the hydroxyl radical (•OH). kirj.eesapub.org These radicals are powerful oxidizing agents that can rapidly attack and break down persistent organic compounds like chlorinated dibenzofurans, ultimately mineralizing them into less harmful substances like water, carbon dioxide, and inorganic salts. kirj.eenih.gov
Several AOPs have been investigated for the destruction of chlorinated aromatic compounds:
Fenton and Fenton-like Reactions : The classic Fenton process involves the reaction of hydrogen peroxide (H₂O₂) with ferrous iron (Fe²⁺) as a catalyst to produce hydroxyl radicals. mdpi.comtpsgc-pwgsc.gc.ca This process is most effective under acidic pH conditions. mdpi.comfortunepublish.com Modified Fenton processes use chelating agents to keep the iron soluble at neutral pH, making the technology more applicable for in-situ soil remediation. mdpi.com
Photocatalysis : This process uses a semiconductor catalyst, most commonly titanium dioxide (TiO₂), which, when illuminated by UV or solar light, generates hydroxyl radicals. mdpi.comcore.ac.uk Studies have demonstrated the successful photocatalytic degradation of polychlorinated dibenzofurans on TiO₂ films. mdpi.com
Ozonation (O₃) : Ozone can be used alone or in combination with UV light (O₃/UV) or hydrogen peroxide (O₃/H₂O₂) to generate hydroxyl radicals and enhance the oxidation of refractory compounds. kirj.eenih.gov
UV/H₂O₂ : The direct photolysis of hydrogen peroxide with ultraviolet light is another effective method for producing hydroxyl radicals for contaminant destruction. kirj.ee
These technologies are particularly suited for treating dissolved organic contaminants and can be used to destroy compounds that are resistant to conventional biological treatments. kirj.ee
Table 3: Overview of Advanced Oxidation Processes (AOPs) for Chlorinated Aromatics This table summarizes key AOPs, their primary mechanism of action, and their applicability for degrading chlorinated organic pollutants.
| AOP Method | Primary Mechanism | Key Reactants | Notes | Citation(s) |
|---|---|---|---|---|
| Fenton Reaction | Generation of •OH radicals via Fe²⁺ catalyzed H₂O₂ decomposition. | H₂O₂, Fe²⁺ | Highly effective but typically requires acidic pH (~3-4). | mdpi.comtpsgc-pwgsc.gc.cafortunepublish.com |
| Photo-Fenton | Fenton reaction enhanced by UV light, which promotes the recycling of Fe²⁺. | H₂O₂, Fe²⁺, UV Light | Increased efficiency and can operate at higher pH than classic Fenton. | sapub.org |
| Photocatalysis | Generation of •OH radicals on a semiconductor surface under light. | TiO₂, UV/Sunlight | Heterogeneous process, catalyst can be reused. | mdpi.comcore.ac.uk |
| UV/Ozone | Photolysis of ozone and reaction of ozone with organic molecules to form •OH. | O₃, UV Light | Synergistic effect enhances degradation compared to UV or ozone alone. | kirj.eenih.gov |
| UV/H₂O₂ | Direct photolysis of H₂O₂ to form •OH radicals. | H₂O₂, UV Light | Effective for destroying a wide range of chlorinated compounds. | kirj.ee |
Q & A
Q. What analytical methods are recommended for detecting 2,8-Dichloro-3-dibenzofuranol in environmental samples?
To quantify trace levels of this compound, researchers should employ chromatographic techniques such as gas chromatography-mass spectrometry (GC-MS) or high-performance liquid chromatography (HPLC). Standard solutions (e.g., 50 μg/mL in toluene or nonane) are critical for calibration . Environmental analysis often requires isotope-labeled internal standards (e.g., ¹³C-labeled analogs) to correct for matrix effects and improve accuracy. Ensure column selection (e.g., DB-5 for GC) aligns with the compound’s polarity and thermal stability .
Q. How can researchers ensure the stability of this compound during experimental handling?
Stability is influenced by solvent choice and storage conditions. Nonane or toluene solutions minimize degradation compared to polar solvents . Store samples in amber vials at –20°C to prevent photolytic or thermal decomposition. For long-term storage, consider inert atmospheres (e.g., argon) to reduce oxidation. Regularly validate stability via spiked recovery experiments using fresh calibration standards .
Q. What synthetic routes are feasible for this compound, and how can purity be optimized?
While direct synthesis protocols are not detailed in the literature, analogous chlorinated dibenzofurans are synthesized via catalytic cyclization. Palladium-catalyzed cycloisomerization of enynols in green solvents (e.g., glycerol) could be adapted for hydroxylated derivatives . Post-synthesis, purify via column chromatography (silica gel, hexane/ethyl acetate gradient) and validate purity using nuclear magnetic resonance (NMR) and high-resolution mass spectrometry (HRMS).
Advanced Research Questions
Q. How can contradictory data on the environmental persistence of this compound be resolved?
Discrepancies in half-life or degradation rates may stem from methodological differences (e.g., solvent systems, detection limits). Cross-validate results using orthogonal techniques:
- Compare GC-MS (for volatility) vs. HPLC-UV (for polar degradation products).
- Use ¹³C-labeled standards to track abiotic degradation pathways in soil/water matrices .
- Apply multivariate statistical models to isolate confounding variables (e.g., pH, organic carbon content).
Q. What methodologies are suitable for studying metabolic pathways of this compound in biological systems?
In vitro assays with liver microsomes (e.g., human CYP450 isoforms) can identify phase I metabolites. For phase II metabolism (e.g., glucuronidation), incubate with UDP-glucuronosyltransferase and analyze via liquid chromatography–tandem mass spectrometry (LC-MS/MS). Isotope dilution assays using deuterated analogs improve metabolite quantification . Advanced imaging techniques (e.g., MALDI-TOF) may localize tissue-specific bioaccumulation.
Q. What computational approaches predict the reactivity of this compound under varying environmental conditions?
Density functional theory (DFT) calculations can model bond dissociation energies for dechlorination or hydroxylation pathways. Molecular dynamics simulations in solvent models (e.g., water, nonane) predict solubility and aggregation behavior. Quantitative structure-activity relationship (QSAR) models may correlate substituent effects (e.g., Cl position) with toxicity endpoints. Validate predictions against experimental data from photolysis or ozonation studies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
